molecular formula C11H16ClNO2 B13123986 Ethyl 4-(methylaminomethyl)benzoate;hydrochloride

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride

Katalognummer: B13123986
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: NJVXJJHGDGFFTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride can be synthesized through an esterification reaction. The process involves the reaction of 4-(methylaminomethyl)benzoic acid with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 4-(methylaminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Eigenschaften

Molekularformel

C11H16ClNO2

Molekulargewicht

229.70 g/mol

IUPAC-Name

ethyl 4-(methylaminomethyl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2;/h4-7,12H,3,8H2,1-2H3;1H

InChI-Schlüssel

NJVXJJHGDGFFTR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)CNC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.